

# Spectroscopic Analysis of 2,5-Dichloro-4-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dichloro-4-methylpyridine

Cat. No.: B1322306

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dichloro-4-methylpyridine** (CAS No. 886365-00-0). The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document presents available spectroscopic data in a structured format, outlines detailed experimental protocols for the analytical techniques, and includes a visual representation of the analytical workflow.

## Core Compound Information

Property	Value	Reference
Chemical Name	2,5-Dichloro-4-methylpyridine	
CAS Number	886365-00-0	[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> N	[2][3][4]
Molecular Weight	162.02 g/mol	[2][3][4]
Physical Appearance	Hoar or primrose yellow solid	[3][5]
Monoisotopic Mass	160.9799046 Da	[5]

## Spectroscopic Data Summary

While specific, experimentally verified spectra for **2,5-Dichloro-4-methylpyridine** are not readily available in public databases, this section outlines the expected data based on the analysis of similar compounds and general spectroscopic principles.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The <sup>1</sup>H NMR spectrum of **2,5-Dichloro-4-methylpyridine** is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Predicted Signal	Multiplicity	Chemical Shift (δ) ppm
H-3	Singlet	~7.5 - 8.0
H-6	Singlet	~8.0 - 8.5
-CH <sub>3</sub>	Singlet	~2.3 - 2.6

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The <sup>13</sup>C NMR spectrum is predicted to display six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted Signal	Chemical Shift (δ) ppm
C-2	~148 - 152
C-3	~122 - 126
C-4	~145 - 149
C-5	~128 - 132
C-6	~150 - 154
-CH <sub>3</sub>	~18 - 22

## IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic, -CH <sub>3</sub> )	2850 - 3000
C=N stretch (in-ring)	1550 - 1650
C=C stretch (in-ring)	1400 - 1600
C-Cl stretch	600 - 800

## MS (Mass Spectrometry)

The mass spectrum of **2,5-Dichloro-4-methylpyridine** will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M<sup>+</sup>) and chlorine-containing fragments.

Ion	Predicted m/z	Relative Intensity Ratio
[M] <sup>+</sup>	161	9
[M+2] <sup>+</sup>	163	6
[M+4] <sup>+</sup>	165	1

## Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for **2,5-Dichloro-4-methylpyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2,5-Dichloro-4-methylpyridine**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely before insertion into the spectrometer.

Instrumentation and Parameters (General for a 400 MHz Spectrometer):

- $^1\text{H}$  NMR Spectroscopy:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-220 ppm.
  - Temperature: 298 K.

## Infrared (IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

- Dissolve a small amount (5-10 mg) of solid **2,5-Dichloro-4-methylpyridine** in a few drops of a volatile solvent such as methylene chloride or diethyl ether.<sup>[6]</sup>
- Place one drop of this solution onto a salt plate (e.g., NaCl or KBr).<sup>[6]</sup>
- Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.<sup>[6]</sup>
- If the resulting film is too thin (weak absorbance), add another drop of the solution and let it evaporate.<sup>[6]</sup>

#### Instrumentation and Analysis:

- Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Perform a background scan with a clean, empty salt plate to subtract any atmospheric or instrumental interferences.

## Gas Chromatography-Mass Spectrometry (GC-MS)

#### Sample Preparation:

- Prepare a stock solution of **2,5-Dichloro-4-methylpyridine** in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 10  $\mu\text{g/mL}$ ).

#### Instrumentation and Parameters (General for GC-MS with an EI source):

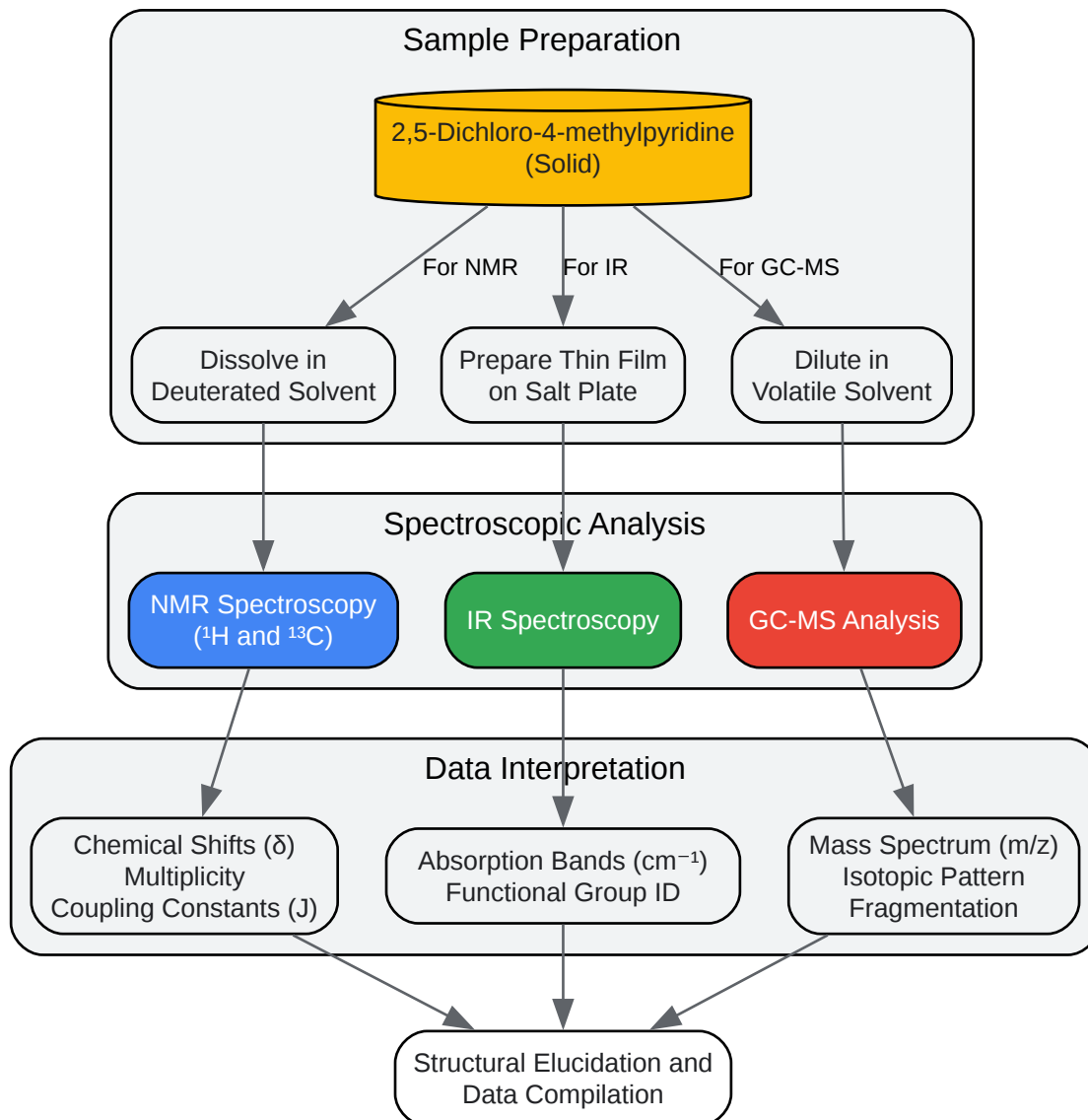
- Gas Chromatograph (GC):
  - Injector: Split/splitless injector, operated in splitless mode.
  - Column: A suitable capillary column for separating chlorinated aromatic compounds (e.g., HP-5MS).

- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: A mass range appropriate to detect the molecular ion and expected fragments (e.g., 50-200 m/z).

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,5-Dichloro-4-methylpyridine**.

## Workflow for Spectroscopic Analysis of 2,5-Dichloro-4-methylpyridine



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Caption: Spectroscopic analysis workflow for **2,5-Dichloro-4-methylpyridine**.

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